METHYL 3-{[(4-CYCLOHEXYLPIPERAZINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE
Overview
Description
Methyl 3-{[(4-cyclohexyl-1-piperazinyl)carbonyl]amino}-2-thiophenecarboxylate: is a complex organic compound that features a thiophene ring, a piperazine moiety, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-{[(4-CYCLOHEXYLPIPERAZINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with a halogenated thiophene intermediate.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be attached through a Friedel-Crafts alkylation reaction, using cyclohexyl halides and a Lewis acid catalyst.
Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols.
Substitution: The piperazine and thiophene rings can undergo various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine (I₂).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated thiophene and piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The piperazine moiety is particularly interesting for its interaction with biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of METHYL 3-{[(4-CYCLOHEXYLPIPERAZINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The thiophene ring can participate in π-π interactions, enhancing binding affinity. The cyclohexyl group provides hydrophobic interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{[(4-methyl-1-piperazinyl)carbonyl]amino}-2-thiophenecarboxylate
- Methyl 3-{[(4-phenyl-1-piperazinyl)carbonyl]amino}-2-thiophenecarboxylate
- Methyl 3-{[(4-benzyl-1-piperazinyl)carbonyl]amino}-2-thiophenecarboxylate
Uniqueness
Methyl 3-{[(4-cyclohexyl-1-piperazinyl)carbonyl]amino}-2-thiophenecarboxylate is unique due to the presence of the cyclohexyl group, which provides distinct hydrophobic interactions and steric effects. This can lead to different biological activities and binding affinities compared to its analogs.
Properties
IUPAC Name |
methyl 3-[(4-cyclohexylpiperazine-1-carbonyl)amino]thiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-23-16(21)15-14(7-12-24-15)18-17(22)20-10-8-19(9-11-20)13-5-3-2-4-6-13/h7,12-13H,2-6,8-11H2,1H3,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBVWKKMWACKGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)N2CCN(CC2)C3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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